molecular formula C21H25NO B1294605 [1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)- CAS No. 52364-73-5

[1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)-

Cat. No. B1294605
CAS RN: 52364-73-5
M. Wt: 307.4 g/mol
InChI Key: GPGGNNIMKOVSAG-UHFFFAOYSA-N
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Description

“[1,1’-Biphenyl]-4-carbonitrile, 4’-(octyloxy)-”, also known as 4’- (OCTYLOXY)-4-BIPHENYLCARBONITRILE or 8CB, is a low molar mass liquid crystal (LCs) that shows different liquid crystalline phases depending on temperature conditions . Under normal temperature conditions, 8CB exists only as a bulk smectic-A phase .


Synthesis Analysis

The synthesis of compounds with biphenyl as a mesogenic fragment has been developed under soft conditions without a complex procedure of purification with quantitative yield . It is an implementation of the click chemistry methods for synthesizing LC compounds .


Molecular Structure Analysis

The molecular formula of “[1,1’-Biphenyl]-4-carbonitrile, 4’-(octyloxy)-” is C21H25NO . The average mass is 326.429 Da and the monoisotopic mass is 326.188202 Da .


Chemical Reactions Analysis

For compounds with biphenyl as a mesogenic fragment, the LC state is observed only when the number of biphenyls in one compound is 3 . For compounds with the potentially weak mesogen such as biphenyl, the decisive factor in the formation of the LC state and smectic mesomorphism is the formation of intermolecular hydrogen bonds .


Physical And Chemical Properties Analysis

“[1,1’-Biphenyl]-4-carbonitrile, 4’-(octyloxy)-” has a density of 1.1±0.1 g/cm3, a boiling point of 483.3±38.0 °C at 760 mmHg, and a flash point of 165.8±20.3 °C . It has a molar refractivity of 96.9±0.3 cm3, a polar surface area of 47 Å2, and a molar volume of 306.8±3.0 cm3 .

Scientific Research Applications

Liquid Crystal Research

The compound is used in the study of liquid crystals. It is part of a binary system with 4-octyl-4′-cyanobiphenyl (8CB) that has been studied using differential scanning calorimetry (DSC) and ultraviolet absorption spectrophotometry (UV). The phase-transition temperatures, enthalpies, and entropies have been determined using calorimetric methods on DSC .

Thermal Analysis

4’-(Octyloxy)-4-biphenylcarbonitrile is used in thermal analysis. The phase-transition temperatures of the mixtures rise with the heating rate between 2°C/min and 15°C/min. The activation energies were calculated by the Ozawa method for the phase transitions of 25% 8CB and 75% 8OCB liquid crystal mixtures .

Spectrophotometric Analysis

This compound is used in spectrophotometric analysis. UV experiments were carried out to characterize the absorptivity constants of liquid crystal and their mixtures. The molar absorptivity and maximum absorption wavelengths were measured in chloroform solution by UV spectrophotometry .

Electro-Optic Applications

4’-(Octyloxy)-4-biphenylcarbonitrile is used in electro-optic applications. Its electro-optic and thermal properties have resulted in a variety of potential applications ranging from flat panel displays to laser beam steering and optical switching for telecommunications .

Temperature and Pressure Sensors

The compound is used in the development of temperature and pressure sensors. Most applications rely on the specific nature of the electro-optical response functions combined with the controllable thermophysical properties .

Dye-Sensitized Solar Cells (DSSCs)

4’-(Octyloxy)-4-biphenylcarbonitrile is used in the development of dye-sensitized solar cells (DSSCs). DSSCs have been considered as a potential candidate to resolve the current energy crisis .

Safety And Hazards

“[1,1’-Biphenyl]-4-carbonitrile, 4’-(octyloxy)-” may cause skin irritation, serious eye irritation, and respiratory irritation . It is very toxic to aquatic life with long-lasting effects .

Future Directions

“[1,1’-Biphenyl]-4-carbonitrile, 4’-(octyloxy)-” may be used in the preparation of asymmetrical zinc phthalocyanine (aZnPc)-functional photocurable copolymer . This suggests potential applications in the field of optoelectronics.

properties

IUPAC Name

4-(4-octoxyphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO/c1-2-3-4-5-6-7-16-23-21-14-12-20(13-15-21)19-10-8-18(17-22)9-11-19/h8-15H,2-7,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGGNNIMKOVSAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9068748
Record name [1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)-
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Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)-

CAS RN

52364-73-5
Record name 4′-(Octyloxy)-4-cyanobiphenyl
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Record name (1,1'-Biphenyl)-4-carbonitrile, 4'-(octyloxy)-
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Record name [1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)-
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Record name [1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)-
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Record name 4'-(octyloxy)[1,1'-biphenyl]-4-carbonitrile
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Record name 4-(4-Octyloxyphenyl)benzonitrile
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4-octyloxyphenylmagnesium bromide (124 g, 25% solution in tetrahydrofuran) is added dropwise over ten hours to a refluxing solution of 4-bromobenzonitrile (17 g), palladium (II) chloride (0.68 g) and triphenylphosphine (2.0 g) in tetrahydrofuran (100 ml). [HPLC: yield 92-94%]. After cooling to room temperature tetrahydrofuran is removed under vacuum. Water (20 ml) and toluene (150 ml) are added and the mixture filtered hot (80-85 C.). The aqueous phase is separated off, and the solvent removed by distillation. The crude product is recrystallised from ethanol/n-hexane to give 4'-octyloxybiphenyl-4-carbonitrile as a solid. 1H NMR (CDCl3): 0.89(t,3H), 1.29-1.50(m,10H), 1.81(quint.2H), 4.00(t,2H), 6.99(d,2H), 7.52(d,2H), 7.63(d,2H), 7.68(d,2H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JW Chen, CC Huang, CY Chao - ACS Applied Materials & …, 2014 - ACS Publications
To overcome the problem of high driving voltage and low contrast ratio in the switchable scattering device of conventional liquid-crystal (LC) physical gel, a new type of supramolecular …
Number of citations: 46 pubs.acs.org
C Zannoni - 2022 - books.google.com
" There are two main approaches to the theoretical study of liquid crystals: continuum and molecular. The first, well covered in various good books (eg those by Chandrasekhar [1992]; …
Number of citations: 12 books.google.com

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